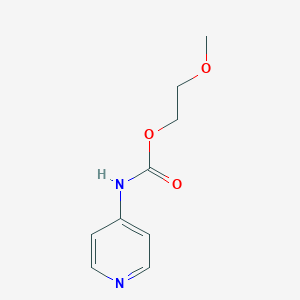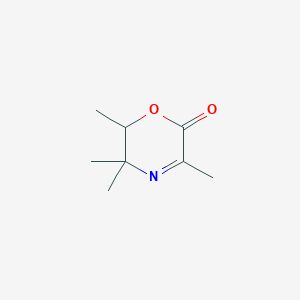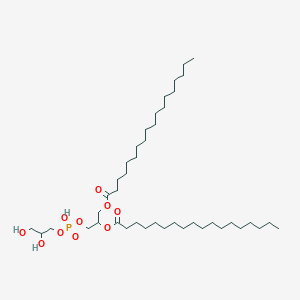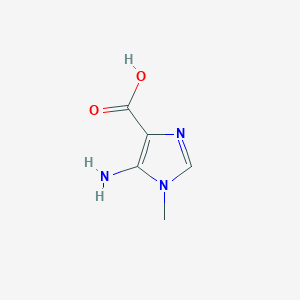![molecular formula C10H6N4O B054449 Tetrazolo[1,5-a]chinolin-4-carbaldehyd CAS No. 121497-03-8](/img/structure/B54449.png)
Tetrazolo[1,5-a]chinolin-4-carbaldehyd
Übersicht
Beschreibung
Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The fusion of the tetrazole ring with the quinoline nucleus enhances its pharmacological properties, making it a valuable scaffold for drug development .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Tetrazolo[1,5-a]quinoline-4-carbaldehyde is primarily targeted towards various bacterial and fungal strains. It has shown significant antimicrobial activity against Gram-positive Bacillus subtilis, Gram-negative Escherichia coli, and two fungi, Candida albicans and Aspergillus niger . These organisms are the primary targets of this compound.
Mode of Action
It is known that the compound interacts with its targets, leading to significant antimicrobial activity . The tetrazole group, which is considered as a carboxylic group pharmacophore, possesses a wide range of biological activities . This suggests that the compound may interact with its targets through the tetrazole group, leading to its antimicrobial effects.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
The primary result of the action of Tetrazolo[1,5-a]quinoline-4-carbaldehyde is the inhibition of growth or killing of the target organisms. This is evidenced by its significant antimicrobial activity against various bacterial and fungal strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in a mixture of dimethyl sulfoxide (DMSO) and acetic acid (AcOH). The reaction proceeds through nucleophilic substitution, forming the tetrazole ring fused to the quinoline nucleus .
Industrial Production Methods: While specific industrial production methods for tetrazolo[1,5-a]quinoline-4-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted tetrazoloquinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
- Tetrazolo[1,5-a]quinoline-4-carbonitrile
- Tetrazolo[1,5-a]quinoline-4-carboxylic acid
- Tetrazolo[1,5-a]quinoline-4-methyl
Comparison: Tetrazolo[1,5-a]quinoline-4-carbaldehyde stands out due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in organic synthesis compared to its nitrile, carboxylic acid, and methyl counterparts .
Eigenschaften
IUPAC Name |
tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c15-6-8-5-7-3-1-2-4-9(7)14-10(8)11-12-13-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAKFCBUSIIVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367925 | |
| Record name | tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121497-03-8 | |
| Record name | tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)
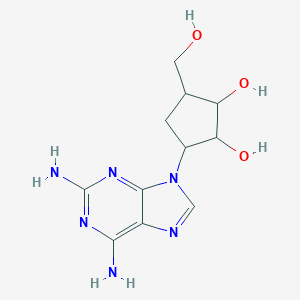
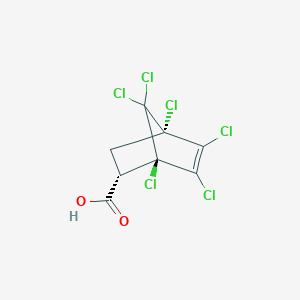
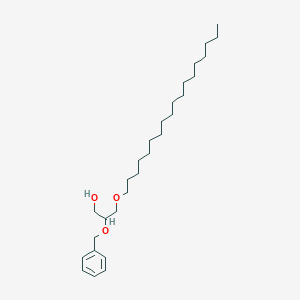
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)


